4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one

Lipophilicity Drug-likeness Permeability

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-31-4) is a fused imidazo-pyrimidinone heterocycle bearing methyl substituents at positions 4, 6, and 8 of the ring system. This compound belongs to the imidazo[1,5-a]pyrimidin-2(1H)-one scaffold class, a privileged chemotype explored in multiple therapeutic programs including metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) discovery, antifungal development, and kinase inhibition.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 88875-31-4
Cat. No. B12901187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one
CAS88875-31-4
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C(N=C(N12)C)C
InChIInChI=1S/C9H11N3O/c1-5-4-8(13)11-9-6(2)10-7(3)12(5)9/h4H,1-3H3,(H,11,13)
InChIKeyWPZCQMKDPRVLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-31-4): Core Scaffold Identity and Physicochemical Baseline for Procurement Screening


4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-31-4) is a fused imidazo-pyrimidinone heterocycle bearing methyl substituents at positions 4, 6, and 8 of the ring system [1]. This compound belongs to the imidazo[1,5-a]pyrimidin-2(1H)-one scaffold class, a privileged chemotype explored in multiple therapeutic programs including metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) discovery, antifungal development, and kinase inhibition [2][3]. The presence of the carbonyl at position 2 distinguishes it from purely aromatic imidazo[1,5-a]pyrimidine analogs and imparts distinct hydrogen-bonding and lipophilicity characteristics relevant to both biological target engagement and formulation behavior.

Why 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one Cannot Be Replaced by the 4,6-Dimethyl or Non-Oxo Analogs: Physicochemical Divergence


Closely related imidazo[1,5-a]pyrimidine analogs carry identical core scaffolds yet differ critically in substitution pattern and oxidation state. The 4,6-dimethyl analog (CAS 88875-28-9) lacks the 8-methyl group, altering lipophilicity by -0.4 XLogP3 units [1][2]; the non-oxo analog 4,6,8-trimethylimidazo[1,5-a]pyrimidine (CAS 88875-33-6) lacks the position-2 carbonyl, resulting in a +1.6 XLogP3 shift, loss of the sole hydrogen-bond donor, and a 16.7 Ų reduction in topological polar surface area [1][3]. These are not subtle differences: in the imidazopyrimidinone series, the introduction of an 8-methyl substituent has been shown to invert pharmacological mode from positive allosteric modulation to antagonism at mGlu5 [4]. Generic substitution without confirming the exact 4,6,8-trimethyl-2-oxo pattern therefore risks both physicochemical and pharmacological non-equivalence.

4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one: Quantitative Differentiators vs. Closest Structural Analogs


XLogP3 Lipophilicity: 0.7 (Target) vs. 0.3 (4,6-Dimethyl Analog) vs. 2.3 (Non-Oxo Analog)

The target compound's computed XLogP3 of 0.7 positions it in an optimal lipophilicity range for oral drug-likeness (Rule of Five: XLogP3 < 5). The 4,6-dimethyl analog (CAS 88875-28-9, lacking the 8-methyl group) has an XLogP3 of 0.3, a difference of +0.4 log units attributable solely to the additional methyl substituent [1][2]. Conversely, the non-oxo analog (CAS 88875-33-6, lacking the position-2 carbonyl) has an XLogP3 of 2.3, a +1.6 log unit increase that moves the compound toward a higher lipophilicity risk profile [1][3]. All values were computed by the same XLogP3 3.0 algorithm (PubChem 2021.05.07).

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Hydrogen-Bond Donor Count: 1 (Target) vs. 0 (Non-Oxo Analog) Determines Key Binding Pharmacophore

The position-2 carbonyl of 4,6,8-trimethylimidazo[1,5-a]pyrimidin-2(1H)-one provides one hydrogen-bond donor (HBD = 1), whereas the non-oxo analog 4,6,8-trimethylimidazo[1,5-a]pyrimidine (CAS 88875-33-6) has zero (HBD = 0) [1][2]. Both compounds share two hydrogen-bond acceptors (HBA = 2). The carbonyl also increases topological polar surface area from 30.2 Ų (non-oxo) to 46.9 Ų (target) [1][2].

Hydrogen bonding Target engagement Pharmacophore Scaffold selection

Molecular Complexity and Heavy Atom Count Differentiate Trimethyl from Dimethyl Congeners

The 4,6,8-trimethyl substitution pattern yields a molecular complexity score of 274 and 13 heavy atoms, compared to a complexity of 249 and 12 heavy atoms for the 4,6-dimethyl analog (CAS 88875-28-9) [1][2]. The molecular weight difference is 14.02 g/mol (177.20 vs. 163.18), exactly one methylene unit.

Molecular complexity Scaffold diversity Chemical space SAR exploration

Class-Level Alert: 8-Methyl Substitution on Imidazopyrimidinone Core Can Invert mGlu5 Pharmacology from PAM to NAM

In a published SAR study of imidazopyrimidinones as mGlu5 positive allosteric modulators (Bartolomé-Nebreda et al., 2015), the introduction of a methyl substituent at the 8-position of the imidazopyrimidinone core (compound 3v) converted the pharmacological profile from PAM to negative allosteric modulator (NAM) / antagonist, with an IC50 of 1000 nM [1]. The same 8-methyl modification was also associated with reduced metabolic stability in rat liver microsomes [1]. The 4,6,8-trimethyl substitution pattern on the target compound incorporates this pharmacologically sensitive 8-methyl position. This class-level SAR observation does not constitute direct assay data for CAS 88875-31-4, but identifies the 8-methyl substituent as a high-impact structural feature whose presence must be controlled during analog selection.

mGlu5 Allosteric modulation CNS drug discovery Structure-activity relationship

Procurement-Relevant Application Scenarios for 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one Based on Differentiated Evidence


mGlu5 Allosteric Modulator SAR Libraries Requiring 8-Position Pharmacological Control

Based on class-level SAR evidence showing that 8-methyl substitution can invert mGlu5 pharmacology from PAM to NAM [1], this compound is the appropriate choice as a reference standard or scaffold starting point for any mGlu5-focused library where the 8-position substitution effect must be explicitly profiled. The 4,6-dimethyl analog would fail to capture this critical SAR vector.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With an XLogP3 of 0.7 and TPSA of 46.9 Ų [2], this compound resides within favorable CNS drug-like space. It can serve as a calibrated reference compound for benchmarking the lipophilicity and polarity of new imidazopyrimidinone derivatives, particularly when comparing the impact of the 2-oxo group (ΔXLogP3 = -1.6 vs. non-oxo analog) on overall physicochemical profiles.

Antifungal Scaffold Exploration Using the Imidazo[1,5-a]pyrimidine Core

The imidazo[1,5-a]pyrimidine scaffold class has established antifungal activity as documented in patent literature [3]. The 4,6,8-trimethyl-2-oxo substitution pattern offers a distinct physicochemical entry point (moderate lipophilicity, single H-bond donor) for antifungal SAR exploration compared to the more lipophilic, non-oxo congeners.

Quote Request

Request a Quote for 4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.